molecular formula C4H6Br2O2 B146914 Ethyl dibromoacetate CAS No. 617-33-4

Ethyl dibromoacetate

Cat. No. B146914
CAS RN: 617-33-4
M. Wt: 245.9 g/mol
InChI Key: NIJGVVHCUXNSLL-UHFFFAOYSA-N
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Description

Ethyl dibromoacetate is a chemical compound with the molecular formula C4H6Br2O2 . It is used in organic synthesis and can be used to produce diphenoxy-acetic acid ethyl ester .


Synthesis Analysis

This compound can be synthesized through a sequential reaction of this compound with various enantiopure N,N-dibenzyl- or N-Boc-α-amino aldehydes . Another method involves the esterification of crude bromoacetic acid with ethanol in the presence of benzene and concentrated sulfuric acid .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C4H6Br2O2 . The exact mass is 245.87141 g/mol and the monoisotopic mass is 243.87345 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 245.90 g/mol . It has a density of 2.0±0.1 g/cm3, a boiling point of 191.3±20.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.4 mmHg at 25°C . The compound has a molar refractivity of 37.8±0.3 cm3 .

Scientific Research Applications

  • Polymer Synthesis : Ethyl α,α dibromoacetate is a difunctional initiator for atom transfer radical polymerization, particularly effective in synthesizing triblock copolymers like PSt-b-PBA-b-PSt and PMMA-b-PBA-b-PMMA (Fu Zhi, 2000).

  • Fluorinated Glycidic Esters Synthesis : Ethyl dibromofluoroacetate, closely related to ethyl dibromoacetate, facilitates rapid synthesis of fluorinated glycidic esters from ketones, simplifying the workup process (G. Lemonnier et al., 2010).

  • Enantiopure Compound Production : Utilizing this compound in a sequential reaction with α-amino aldehydes, promoted by chromium dichloride, leads to the synthesis of enantiopure (S,E)‐α,β‐unsaturated γ‐amino esters (J. Concellón & Carmen Méjica, 2007).

  • Free-Radical Addition in Organic Chemistry : Mthis compound, similar to this compound, has been used in free-radical addition reactions with ethylene and 1-hexene, creating telomers and diastereomers (R. Freĭdlina & A. A. Kamyshova, 1970).

  • Gas-Liquid Chromatography : Although not directly involving this compound, studies in gas-liquid partition chromatography for analyzing volatile compounds, including ethers and esters, highlight the relevance of such compounds in analytical chemistry (W. Jennings, 1957).

  • Chemical Synthesis in Organic Chemistry : this compound plays a role in the synthesis of diverse organic compounds, evidenced by its use in creating enolate intermediates for palladium-catalyzed homocoupling of alkynes, and as an N-formylating reagent in copper-catalyzed N-formylation of amines (A. Lei et al., 2002); (Xiao-fang Li et al., 2018).

  • Algal Growth Inhibition : Ethyl 2-methyl acetoacetate (EMA), structurally related to this compound, shows inhibitory effects on marine unicellular algae, indicating potential applications in controlling algal growth (Cuiyun Yang et al., 2011).

  • Biodiesel Improvement : Ethyl acetoacetate, a compound related to this compound, has been explored as a bio-based diluent to enhance the cold flow properties of biodiesel, demonstrating the potential for similar compounds in biofuel research (Leichang Cao et al., 2014).

Safety and Hazards

Ethyl dibromoacetate is toxic if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

Target of Action

Ethyl dibromoacetate is a chemical compound used in organic synthesis . .

Mode of Action

It is known to be used in organic synthesis as an alkylating agent and acylation reagent . Alkylating agents can add an alkyl group to various substrates, including DNA, potentially leading to DNA damage and cell death. Acylation is the process of adding an acyl group to a compound, which can change the compound’s reactivity and other properties.

properties

IUPAC Name

ethyl 2,2-dibromoacetate
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InChI

InChI=1S/C4H6Br2O2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NIJGVVHCUXNSLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2O2
Source PubChem
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DSSTOX Substance ID

DTXSID7060673
Record name Ethyl dibromoacetate
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Molecular Weight

245.90 g/mol
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CAS RN

617-33-4
Record name Ethyl 2,2-dibromoacetate
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Record name Ethyl dibromoacetate
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Record name Ethyl dibromoacetate
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Record name Acetic acid, 2,2-dibromo-, ethyl ester
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Record name Ethyl dibromoacetate
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Record name Ethyl dibromoacetate
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Record name ETHYL DIBROMOACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary synthetic applications of Ethyl dibromoacetate?

A1: this compound is a versatile reagent in organic synthesis. Research highlights its use in producing various compounds, including:

  • 2-Bromo-3-hydroxy esters: Samarium diiodide promotes the reaction between this compound and ketones, efficiently yielding 2-bromo-3-hydroxy esters [].
  • (E)-α,β-unsaturated esters: this compound reacts with aldehydes in the presence of Samarium diiodide or Chromium dichloride, yielding (E)-α,β-unsaturated esters with complete stereoselectivity []. This reaction proceeds through a sequential aldol-type reaction followed by a β-elimination.
  • α-chloro α,β-unsaturated esters and α,β-unsaturated esters: Reacting this compound (or t-butyl dichloroacetate) with ketones or aldehydes in a system containing diethylaluminum chloride and zinc produces α-chloro α,β-unsaturated esters or α,β-unsaturated esters [].
  • Enantiopure (S,E)-α,β-unsaturated γ-amino esters: Chromium dichloride catalyzes the reaction of this compound with enantiopure N,N-dibenzyl- or N-Boc-α-amino aldehydes, yielding optically active (S,E)-α,β-unsaturated γ-amino esters with high selectivity [].

Q2: How is this compound employed in polymer chemistry?

A2: this compound serves as a bifunctional initiator in controlled radical polymerization techniques:

  • Single Electron Transfer-Living Radical Polymerization (SET-LRP): Similar to ATRP, this compound acts as a bifunctional initiator in SET-LRP for synthesizing polymers like PMMA [].

Q3: Are there any studies on the reaction mechanisms involving this compound?

A3: Yes, several research articles propose and discuss reaction mechanisms involving this compound:

  • Synthesis of 2-bromo-3-hydroxy esters: The paper investigating the Samarium diiodide-mediated synthesis of 2-bromo-3-hydroxy esters from this compound and ketones proposes a mechanism to elucidate the observed results [].
  • Synthesis of enantiopure (S,E)-α,β-unsaturated γ-amino esters: The research on synthesizing (S,E)-α,β-unsaturated γ-amino esters from this compound and α-amino aldehydes using Chromium dichloride presents a plausible mechanism to explain the observed stereoselectivity [].

Q4: What analytical techniques are used to characterize polymers synthesized using this compound?

A: MALDI-TOF mass spectrometry plays a crucial role in analyzing polymers synthesized using this compound as an initiator in ATRP or SET-LRP. This technique allows researchers to determine the chain-end functionality of the resulting polymers, specifically examining the presence and percentage of halogen end groups [].

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